1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine

Constitutional isomerism Target selectivity Procaspase activation

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (synonyms: 4,4′-Methylenebis(1-benzoylpiperazine); methylene-bis-4-(1-benzoylpiperazine)) is a synthetic bis-benzoylpiperazine derivative with the molecular formula C₂₃H₂₈N₄O₂ and a molecular weight of 392.49 g/mol. The compound consists of two 1-benzoylpiperazine units connected covalently by a single methylene (–CH₂–) bridge, yielding a symmetric, bivalent scaffold categorized primarily as a heterocyclic building block for medicinal chemistry and chemical biology applications.

Molecular Formula C23H28N4O2
Molecular Weight 392.5 g/mol
CAS No. 39585-46-1
Cat. No. B112579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine
CAS39585-46-1
Molecular FormulaC23H28N4O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2
InChIKeyBNWGXLOMAVIEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (CAS 39585-46-1) – Structural Identity and Procurement-Relevant Overview


1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (synonyms: 4,4′-Methylenebis(1-benzoylpiperazine); methylene-bis-4-(1-benzoylpiperazine)) is a synthetic bis-benzoylpiperazine derivative with the molecular formula C₂₃H₂₈N₄O₂ and a molecular weight of 392.49 g/mol [1]. The compound consists of two 1-benzoylpiperazine units connected covalently by a single methylene (–CH₂–) bridge, yielding a symmetric, bivalent scaffold categorized primarily as a heterocyclic building block for medicinal chemistry and chemical biology applications .

Why 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine Cannot Be Replaced by Generic Piperazine Analogs


The methylene-bis(benzoylpiperazine) scaffold is not interchangeable with simpler mono-benzoylpiperazines, 1,4-dibenzoylpiperazine, or N-benzylpiperazine congeners. The bivalent architecture introduces two pharmacophoric benzoylpiperazine units connected by a conformationally restrictive methylene linker, which simultaneously modulates molecular topology (e.g., topological polar surface area, rotatable bond count, and LogP) and alters the hydrogen-bond acceptor/donor profile relative to monomeric analogs [1]. Furthermore, the compound shares the identical molecular formula (C₂₃H₂₈N₄O₂) with the clinically investigated procaspase-3 activator PAC-1 (CAS 315183-21-2) but is a distinct constitutional isomer with a fundamentally different connectivity, leading to divergent biological target engagement [2]. Generic substitution with any mono-benzoylpiperazine or unbridged bis-piperazine would eliminate the precise spatial presentation of the two benzoyl groups, potentially abrogating binding to targets that require bivalent recognition.

Quantitative Differentiation Evidence for 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine Versus Closest Analogs


Constitutional Isomerism with PAC-1: Identical Molecular Formula, Divergent Mechanism of Action and Procurement Purpose

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (CAS 39585-46-1) and PAC-1 (CAS 315183-21-2) share the identical molecular formula C₂₃H₂₈N₄O₂ but are constitutional isomers with wholly distinct connectivities. PAC-1 is an ortho-hydroxy N-acyl hydrazone that activates procaspase-3 (EC₅₀ = 2.08 μM) and procaspase-7 (IC₅₀ = 4.5 μM) . In contrast, the target compound is a methylene-bridged bis-benzoylpiperazine that lacks the hydrazone pharmacophore essential for caspase activation; its benzoylpiperazine scaffold is characteristic of the GlyT1 inhibitor pharmacophore class [1]. Researchers procuring one over the other must therefore base selection on the desired biological readout, as the two isomers are not functionally interchangeable despite their identical elemental composition.

Constitutional isomerism Target selectivity Procaspase activation Benzoylpiperazine scaffold

Physicochemical Profile: LogP and Topological Polar Surface Area Differentiation from Mono-Benzoylpiperazine and Bis-Benzylpiperazine Analogs

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.3 and a topological polar surface area (TPSA) of 47.1 Ų, with 0 hydrogen-bond donors and 4 hydrogen-bond acceptors [1]. Its monomeric precursor, 1-benzoylpiperazine (CAS 13754-38-6; C₁₁H₁₄N₂O, MW 190.24), has a lower LogP (approximately 1.2) and TPSA (~32 Ų) due to the single piperazine ring and single benzoyl group [2]. The benzyl analog 1,1′-methylenebis(4-benzylpiperazine) (CAS 6737-88-8; C₂₃H₃₂N₄, MW 364.53) lacks the carbonyl oxygen atoms, resulting in higher lipophilicity (estimated LogP ~3.5) and a lower TPSA (~13 Ų) [3]. The target compound thus occupies a distinct intermediate physicochemical space that balances lipophilicity and polar surface area, relevant for optimizing passive permeability and solubility in cell-based assays.

Lipophilicity TPSA Drug-likeness Physicochemical profiling

Synthetic Utility as a Protected Bis-Piperazine Precursor: Controlled Debenzoylation for Downstream Diversification

The target compound functions as a protected, bivalent piperazine precursor. Under acidic hydrolysis conditions (HCl/ethanol, 3.0 h), the methylene-bis(1-benzoylpiperazine) undergoes debenzoylation to yield 1-benzoylpiperazine hydrochloride in a demonstrated preparative yield of 5.9 g [1]. This controlled release strategy is not available with the simpler analog 1,4-dibenzoylpiperazine (CAS 6091-41-4), which lacks the methylene bridge and upon hydrolysis produces piperazine directly without the mono-benzoyl intermediate, or with N,N′-dibenzoylpiperazine which generates different deprotection products. The bivalent methylene bridge thus provides a unique synthetic handle: the molecule can serve as a bench-stable, protected form of 1-benzoylpiperazine that can be liberated on demand, or the intact bis-benzoylpiperazine scaffold can be elaborated at the methylene linker.

Synthetic intermediate Debenzoylation Piperazine diversification Building block utility

Vendor-Supplied Purity Threshold and ISO Quality Certification Versus Non-Certified Analog Suppliers

Reputable vendors supply the target compound at a certified purity of NLT 98% (No Less Than 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, the closest structural analog 1-benzoylpiperazine (CAS 13754-38-6) is commonly offered at 95–97% purity from non-ISO-certified sources, and the bis-benzyl analog 1,1′-methylenebis(4-benzylpiperazine) (CAS 6737-88-8) is frequently supplied only at ≥95% purity without documented batch-level quality certification . For procurement in regulated environments (GLP, GMP, or ISO 9001-compliant laboratories), the documented purity threshold and quality system certification represent a practical, verifiable selection criterion.

Purity specification ISO certification Quality assurance Procurement compliance

Class-Level GlyT1 Inhibitor Pharmacophore: Benzoylpiperazine Scaffold Demonstrated in Published SAR Series

Although no direct GlyT1 IC₅₀ data are publicly available for the specific target compound (CAS 39585-46-1), the benzoylpiperazine chemotype to which it belongs has been validated as a structurally novel GlyT1 inhibitor class by the Roche discovery program. The prototypical benzoylpiperazine hit (compound 7) from the Roche library demonstrated GlyT1 inhibition and served as the starting point for an extensive SAR campaign that yielded highly potent analogs with excellent selectivity over GlyT2 and in vivo oral efficacy [1]. Separately, a focused series of benzoylpiperazines was shown to be essentially inactive at 5-HT₁ and 5-HT₂ serotonin receptors, whereas corresponding phenylpiperazine derivatives displayed nanomolar affinities [2]. This class-level receptor selectivity profile indicates that the benzoylpiperazine scaffold (present in the target compound) confers a distinct target-engagement pattern compared to phenylpiperazine-based analogs, reducing serotonergic off-target liability—a critical consideration when selecting piperazine derivatives for CNS target studies.

GlyT1 inhibition Benzoylpiperazine SAR CNS drug discovery Glycine transporter

Recommended Research and Industrial Application Scenarios for 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (CAS 39585-46-1)


Glycine Transporter-1 (GlyT1) Inhibitor Screening and CNS Drug Discovery Programs

The bis-benzoylpiperazine scaffold places this compound squarely within the GlyT1 inhibitor pharmacophore class validated by Roche [1]. Researchers pursuing novel GlyT1 inhibitors for schizophrenia, cognitive impairment, or Alzheimer's disease can employ this compound as a dimeric scaffold for fragment-based or bivalent ligand design. Its two benzoylpiperazine units, separated by a single methylene linker, offer a geometry amenable to exploring bivalent binding modes at the GlyT1 homodimer interface, a design strategy inaccessible with mono-benzoylpiperazine building blocks [1].

Controlled Synthetic Intermediate for On-Demand 1-Benzoylpiperazine Generation

As demonstrated by the reaction database entry showing acidolytic conversion to 1-benzoylpiperazine hydrochloride in 5.9 g preparative yield [2], this compound serves as a bench-stable, protected precursor to the mono-benzoyl species. Medicinal chemistry laboratories performing parallel synthesis or library production can stock this single compound and liberate the reactive 1-benzoylpiperazine on demand via simple HCl/ethanol treatment, reducing inventory complexity and avoiding storage-related degradation of the more hygroscopic mono-benzoylpiperazine free base [2].

Physicochemical Property Calibration in Bivalent Ligand Design

With a computed LogP of 2.3 and TPSA of 47.1 Ų, the target compound occupies a well-defined intermediate physicochemical space [3]. This makes it a suitable reference compound for calibrating computational models that predict the ADME impact of dimerizing benzoylpiperazine pharmacophores. Compared to the benzyl analog (estimated LogP ~3.5, TPSA ~13 Ų), the target compound's higher polarity and lower lipophilicity translate to potentially superior aqueous solubility and reduced non-specific protein binding, important parameters for biochemical assay development [3].

Quality-Control Reference Standard in ISO-Compliant Pharmaceutical R&D

The availability of this compound at NLT 98% purity under ISO-certified quality systems positions it as a viable analytical reference standard for HPLC method development, impurity profiling, and batch release testing in pharmaceutical development settings. Its well-characterized SMILES (C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4) and InChIKey (BNWGXLOMAVIEAG-UHFFFAOYSA-N) facilitate unambiguous identity confirmation via LC-MS and NMR, meeting regulatory documentation requirements for GLP and GMP environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.